molecular formula C19H22FNO2 B5275539 2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide

2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide

Cat. No.: B5275539
M. Wt: 315.4 g/mol
InChI Key: GQFDQJGVBXBQJY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide is an organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a methoxy-methyl-propan-2-yl phenyl group

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluorophenyl and methoxy-methyl-propan-2-yl phenyl precursors, followed by their coupling through acetamide formation. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often using hydrochloric acid or sodium hydroxide.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to target sites with high affinity, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-(4-chlorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide
  • 2-(4-bromophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide
  • 2-(4-methylphenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide

These compounds share structural similarities but differ in their halogen or alkyl substitutions, which can affect their reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-12(2)16-11-17(13(3)9-18(16)23-4)21-19(22)10-14-5-7-15(20)8-6-14/h5-9,11-12H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFDQJGVBXBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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